6'-Hydroxy-2',4'-dimethoxychalcone
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Overview
Description
Flavokawain B is a naturally occurring chalcone found in the kava plant (Piper methysticum). It is known for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimalarial effects . Despite its promising benefits, its application is limited due to poor bioavailability and low aqueous solubility .
Preparation Methods
Synthetic Routes and Reaction Conditions
Flavokawain B can be synthesized through various methods. One common approach involves the Claisen-Schmidt condensation reaction between acetophenone and benzaldehyde derivatives . The reaction typically requires a base catalyst, such as sodium hydroxide or potassium hydroxide, and is carried out in an ethanol or methanol solvent . The reaction mixture is then refluxed for several hours to yield the desired chalcone.
Industrial Production Methods
Industrial production of flavokawain B may involve biotransformation processes using entomopathogenic filamentous fungi . These fungi can perform O-methylglycosylation, O-demethylation, and hydroxylation of flavokawain B, leading to the formation of glycosylated derivatives . This method is environmentally friendly and can improve the compound’s bioavailability and pharmacokinetic properties .
Chemical Reactions Analysis
Types of Reactions
Flavokawain B undergoes various chemical reactions, including:
Oxidation: Flavokawain B can be oxidized to form corresponding quinones.
Reduction: Reduction of flavokawain B can yield dihydrochalcones.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings of flavokawain B.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydrochalcones
Substitution: Various substituted chalcones depending on the substituents used.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive chalcones and flavonoids.
Biology: Studied for its role in modulating biological pathways and cellular processes.
Medicine: Exhibits anticancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cell lines.
Industry: Potential use in developing new pharmaceuticals and therapeutic agents.
Mechanism of Action
Flavokawain B exerts its effects through multiple molecular targets and pathways:
Anticancer Activity: Induces apoptosis in cancer cells by activating caspase-3 and modulating the expression of pro-apoptotic and anti-apoptotic proteins.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators.
Antimalarial Activity: Interferes with the life cycle of Plasmodium parasites.
Comparison with Similar Compounds
While all three compounds exhibit anticancer properties, flavokawain B is more effective in treating cancer cell lines in vitro compared to flavokawain A and C . Additionally, flavokawain B has unique structural features, such as the presence of methoxy groups, which contribute to its distinct bioactivity .
Similar Compounds
- Flavokawain A
- Flavokawain C
- Other chalcones and flavonoids with similar structures and bioactivities .
Properties
IUPAC Name |
1-(2-hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-20-13-10-15(19)17(16(11-13)21-2)14(18)9-8-12-6-4-3-5-7-12/h3-11,19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQLSQLKXBHUSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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